molecular formula C8H6BrN3O B1278824 2-Azido-1-(4-bromophenyl)ethanone CAS No. 71559-14-3

2-Azido-1-(4-bromophenyl)ethanone

Cat. No. B1278824
CAS RN: 71559-14-3
M. Wt: 240.06 g/mol
InChI Key: VTHHOAOWUXSGND-UHFFFAOYSA-N
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Description

2-Azido-1-(4-bromophenyl)ethanone is a chemical compound that is part of the azido and phenyl ethanone families. While the specific compound is not directly studied in the provided papers, related compounds with azido and phenyl ethanone groups have been synthesized and characterized, suggesting a potential interest in the synthesis and properties of such compounds for various applications, including dyes and pharmaceuticals.

Synthesis Analysis

The synthesis of related azido phenyl ethanone compounds involves various chemical reactions. For instance, the synthesis of azo dyes, which are structurally similar to 2-Azido-1-(4-bromophenyl)ethanone, has been achieved through diazenyl coupling reactions . Another related compound, 2-azido-1-(2-hydroxyphenyl)ethanones, underwent an unexpected cyclization reaction with terminal alkynoates catalyzed by 4-dimethylaminopyridine (DMAP) to yield 2-aminobenzofuran-3(2H)-one derivatives . Additionally, azido dithienyl-1,2 ethanes were synthesized via metalation followed by the action of tosylazide on bromo dithienyl-1,2 ethanes . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 2-Azido-1-(4-bromophenyl)ethanone.

Molecular Structure Analysis

The molecular structure of azido phenyl ethanone compounds is typically characterized using various spectroscopic techniques. For example, the azo dye (E)-1-[5-(3,4-dimethylphenyldiazenyl)-2-hydroxyphenyl]ethanone was characterized by IR and X-ray single-crystal determination . Theoretical calculations, such as density functional theory (B3LYP) with 6-31G (d, p), were used to investigate the stable structure geometry of the isolated molecule in the gas phase . These techniques could be applied to determine the molecular structure of 2-Azido-1-(4-bromophenyl)ethanone.

Chemical Reactions Analysis

The chemical reactivity of azido phenyl ethanone compounds can be complex. For instance, the electrochemical behavior of azo dyes similar to 2-Azido-1-(4-bromophenyl)ethanone was investigated using cyclic voltammetry, chronoamperometry, and square wave voltammetry . These studies can shed light on the redox properties and electrocatalytic effects of such compounds, which could be relevant for the analysis of 2-Azido-1-(4-bromophenyl)ethanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of azido phenyl ethanone compounds are crucial for their potential applications. Theoretical calculations have provided insights into the molecular electrostatic potential (MEP), frontier molecular orbitals (FMO) analysis, and thermodynamic properties of these compounds . Additionally, solvent effects on the nonlinear optical properties (NLO) of the title compound were investigated . These properties are essential for understanding the behavior of 2-Azido-1-(4-bromophenyl)ethanone in different environments and for potential applications in materials science or pharmaceuticals.

Scientific Research Applications

Hydrogen-Bonding in Enaminones

Research on compounds similar to 2-Azido-1-(4-bromophenyl)ethanone, such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, has revealed their involvement in significant hydrogen-bonding patterns. These compounds exhibit bifurcated intra- and intermolecular hydrogen bonding crucial in the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. This understanding is vital in crystallography and materials science for designing compounds with specific molecular arrangements and properties (Balderson et al., 2007).

Catalyzed Cyclization Reactions

2-Azido-1-(4-bromophenyl)ethanone is a key reactant in unexpected cyclization reactions. For instance, its reaction with terminal alkynoates, catalyzed by 4-dimethylaminopyridine (DMAP), leads to the formation of 2-aminobenzofuran-3(2H)-one derivatives. These reactions are significant in synthetic chemistry, enabling the creation of complex molecular structures under mild conditions (Meng et al., 2011).

Thermal Decomposition Analysis

Studies on the thermal decomposition of ortho-substituted phenyl azides, including variants of 2-azido-1-(4-bromophenyl)ethanone, have been conducted to understand their stability and reactivity under thermal stress. This research is crucial in safety assessments for the handling and storage of these compounds, especially in industrial applications (Cardillo et al., 2010).

Synthesis of Quinoline Derivatives

Research into the synthesis of quinoline derivatives using arylazido ketones like 2-azido-1-(4-bromophenyl)ethanone under specific conditions has expanded the repertoire of synthetic routes available for creating quinolines. These compounds have various applications in medicinal chemistry and pharmaceuticals (Amaresh & Perumal, 1998).

Safety And Hazards

The safety data sheet for 4’-Bromoacetophenone, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

2-azido-1-(4-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHHOAOWUXSGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452221
Record name 2-azido-1-(4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(4-bromophenyl)ethanone

CAS RN

71559-14-3
Record name 2-Azido-1-(4-bromophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71559-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-azido-1-(4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4′-dibromoacetophenone (1.390 g, 5.0 mmol) in MeOH (10 mL) was poured over 10 mL of an aqueous solution of sodium azide (0.325 g, 5.00 mmol) in an ice bath. The mixture was stirred at room temperature for 18 hours. The solvent was removed and then extracted with ethyl ether (20 mL) and water (20 mL). The organic layer was dried over MgSO4 and concentrated in vacuo to obtain 2-azido 4′-bromoacetophenone (1.0 g, 4.17 mmol, 83% yield). 1H NMR (CDCl3) 5.45 (s, 2H), 7.67 (d, J=8.4 Hz, 2H), 7.79 (d, J=8.4 Hz, 2H) ppm.
Quantity
1.39 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.325 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
N Alvarenga, ALM Porto - Biocatalysis and Biotransformation, 2017 - Taylor & Francis
Several marine-derived fungi were evaluated by the bioreduction of 2-azido-1-phenylethanone 1, and the strains A. sydowii CBMAI 935 and M. racemosus CBMAI 847 were selected for …
Number of citations: 12 www.tandfonline.com
LC Rocha, MHR Seleghim, JV Comasseto… - Marine …, 2015 - Springer
Seven strains of marine-derived fungi (Aspergillus sclerotiorum CBMAI 849, Cladosporium cladosporioides CBMAI 857, Penicillium raistrickii CBMAI 931, Penicillium citrinum CBMA …
Number of citations: 25 link.springer.com
A Amini, S Sayyahi, SJ Saghanezhad… - Catalysis Communications, 2016 - Elsevier
The present work trends to define an efficient phenacyl catalytic synthesis method employing a new nano-magnetite-supported organocatalyst. Polyethylene glycol (PEG) was bonded …
Number of citations: 34 www.sciencedirect.com
TM Queiroz, EVM Orozco, VR Silva, LS Santos… - Heliyon, 2019 - cell.com
In this study, we report our contribution to the application of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the synthesis of β-keto-1,2,3-triazole derivatives 3a-f …
Number of citations: 12 www.cell.com
VJ Majo, PT Perumal - The Journal of Organic Chemistry, 1998 - ACS Publications
An unprecedented attack of the azide functionality by iminium species, generated in situ under Vilsmeier conditions, provided a novel route for the construction of nitrogen heterocycles. …
Number of citations: 70 pubs.acs.org
S Okumuş - 2013 - open.metu.edu.tr
2-Azido-3-hydroxy-1,4-diones are valuable multifunctional synthons for many synthetic transformations. Selective manipulations of different functionalities of these compounds make …
Number of citations: 2 open.metu.edu.tr
S Karahan, C Tanyeli - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
Asymmetric organocatalytic Mannich reaction of α-azido ketones and N-Boc protected isatin-derived ketimines were investigated for the first time. Examination of both 2-adamantyl and 3…
Number of citations: 15 pubs.rsc.org
MI Hussain, Y Feng, L Hu, Q Deng… - The Journal of …, 2018 - ACS Publications
The copper(II)-promoted free-radical oxidative difunctionalization of terminal alkenes to access ketoazides by utilizing molecular oxygen has been reported. A series of styrene …
Number of citations: 28 pubs.acs.org
MK Muthyala, S Choudhary, A Kumar - RSC Advances, 2014 - pubs.rsc.org
A novel imidazolium-based ionic liquid-supported hypervalent iodine reagent has been synthesized and employed for a ‘catch and release’ strategy with substituted acetophenones to …
Number of citations: 8 pubs.rsc.org
DJ Boruah, D Kathirvelan, K Bora, RA Maurya… - Results in …, 2023 - Elsevier
A catalyst-free one-pot synthetic approach for the synthesis of substituted 1,2,3-triazole has been described. The reaction proceeds via the simple click chemistry as well as the …
Number of citations: 0 www.sciencedirect.com

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